molecular formula C21H16O6 B2798352 7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 869079-36-7

7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2798352
CAS No.: 869079-36-7
M. Wt: 364.353
InChI Key: PZHWZAVISINMSW-UHFFFAOYSA-N
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Description

7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the O-acylation reaction. For instance, the synthesis of similar compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of fluorescent sensors and other materials.

Mechanism of Action

The mechanism by which 7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione exerts its effects involves interaction with specific molecular targets and pathways. For example, coumarins are known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes . The exact molecular targets and pathways for this specific compound would require further detailed studies.

Comparison with Similar Compounds

Similar compounds include:

7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione stands out due to its unique combination of ethoxy and methoxy groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3-(7-ethoxy-2-oxochromen-4-yl)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-3-25-13-7-8-14-15(11-19(22)26-18(14)10-13)16-9-12-5-4-6-17(24-2)20(12)27-21(16)23/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHWZAVISINMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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